molecular formula C11H9F6N B11717465 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11717465
M. Wt: 269.19 g/mol
InChI Key: ATFRHKBHMIAPJT-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonates in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which imparts unique structural and electronic properties. This makes it particularly valuable in medicinal chemistry for designing novel therapeutic agents .

Properties

Molecular Formula

C11H9F6N

Molecular Weight

269.19 g/mol

IUPAC Name

1,1-bis(trifluoromethyl)-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C11H9F6N/c12-10(13,14)9(11(15,16)17)8-4-2-1-3-7(8)5-6-18-9/h1-4,18H,5-6H2

InChI Key

ATFRHKBHMIAPJT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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